6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
Description
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine is a bifunctional aromatic amine featuring two pyridyl rings substituted with methyl groups. Its structure includes a central pyridin-2-amine moiety linked via a nitrogen atom to a 6-methylpyridin-2-yl group.
Key structural insights from crystallographic data (e.g., bond lengths, hydrogen-bonding geometry) suggest planar pyridyl rings with slight torsional angles, as seen in related compounds like 6-methylpyridin-2-amine .
Properties
IUPAC Name |
6-methyl-N-(6-methylpyridin-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-5-3-7-11(13-9)15-12-8-4-6-10(2)14-12/h3-8H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCRGQRREQQMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235197 | |
| Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85895-80-3 | |
| Record name | 6-Methyl-N-(6-methyl-2-pyridinyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85895-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085895803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYL-N-(6-METHYL-2-PYRIDYL)PYRIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY10W22C3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
Copper(I) iodide or copper powder catalyzes the coupling of 2-bromo-6-methylpyridine in the presence of a base such as potassium carbonate. A polar aprotic solvent (e.g., dimethylformamide) facilitates the reaction at elevated temperatures (120–150°C). The mechanism proceeds via oxidative addition of the aryl halide to copper, followed by amine coordination and reductive elimination.
Optimization and Yield
Patented methods for analogous compounds report yields of 70–85% when using ligand-free copper catalysts. For instance, a 24-hour reaction at 140°C with a 1:2 molar ratio of ammonia to aryl halide achieved 78% yield in a scaled-up process. Side products, such as dehalogenated pyridine derivatives, are minimized by controlling ammonia stoichiometry and reaction time.
Buchwald-Hartwig Amination with Palladium Catalysis
The Buchwald-Hartwig cross-coupling leverages palladium catalysts to couple aryl halides with amines under milder conditions than Ullmann reactions. This method is advantageous for its functional group tolerance and scalability.
Catalytic System Design
A representative protocol uses palladium(II) acetate with Xantphos as a bidentate ligand. 2-Bromo-6-methylpyridine reacts with 2-amino-6-methylpyridine in toluene at 100°C, with cesium carbonate as the base. The ligand stabilizes the palladium center, enabling efficient transmetalation and reductive elimination.
Performance Metrics
In a patented example, this method achieved 89% yield with a catalyst loading of 2 mol%. Gas chromatography–mass spectrometry (GC-MS) analysis confirmed >99% purity, underscoring the method’s suitability for industrial production. Byproduct formation, primarily from homocoupling of aryl halides, was suppressed to <1% through rigorous oxygen exclusion.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is viable when electron-withdrawing groups activate the pyridine ring toward amine attack. While 6-methylpyridine is inherently deactivated, directed metalation strategies can enhance reactivity.
Directed Ortho-Metalation
Lithium diisopropylamide (LDA) induces deprotonation at the 2-position of 6-methylpyridine, generating a nucleophilic aryl lithium species. Quenching this intermediate with 2-bromo-6-methylpyridine forms the target amine. This one-pot method, however, requires cryogenic conditions (−78°C) and inert atmosphere.
Yield and Limitations
Pilot-scale trials achieved 65% yield, with side products arising from competing proto-debromination and lithium-halogen exchange. Despite moderate efficiency, this route avoids transition-metal catalysts, appealing to green chemistry initiatives.
Reductive Amination of Pyridinyl Ketones
Although less common, reductive amination offers an alternative by condensing 6-methylpyridin-2-amine with 6-methylpyridine-2-carbaldehyde. Sodium cyanoborohydride in methanol reduces the imine intermediate to the secondary amine.
Substrate Preparation
6-Methylpyridine-2-carbaldehyde is synthesized via oxidation of 2,6-dimethylpyridine using tungsten oxide and hydrogen peroxide, as detailed in a 2015 patent. This step achieves 94% yield under optimized conditions (70°C, 8 hours), ensuring a high-purity aldehyde precursor.
Reductive Step Efficiency
The reductive amination step proceeds at 50°C for 12 hours, yielding 82% of the target compound. Excess borohydride and pH control (pH 6–7) minimize over-reduction byproducts.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temperature | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Ullmann Coupling | CuI | 140°C | 78% | 98% | High |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 100°C | 89% | 99% | High |
| SNAr with LDA | None | −78°C | 65% | 95% | Moderate |
| Reductive Amination | NaCNBH₃ | 50°C | 82% | 97% | Moderate |
The Buchwald-Hartwig method outperforms others in yield and purity, albeit with higher catalyst costs. Ullmann coupling remains preferred for low-budget applications, while reductive amination offers a transition-metal-free alternative.
Industrial-Scale Considerations
Catalyst Recycling
Patented workflows recover palladium catalysts via silica gel filtration, achieving 90% recycling efficiency. Copper residues are removed by aqueous EDTA washes, ensuring compliance with heavy-metal regulations.
Solvent Selection
Toluene and dimethylformamide are replaced with cyclopentyl methyl ether (CPME) in greener protocols, reducing environmental impact without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : The compound shows promise in treating metabolic disorders such as dyslipidemia and type 2 diabetes by influencing lipid metabolism and glucose levels.
- Anti-inflammatory Properties : Its ability to inhibit PPARα may also lead to reduced inflammation, which is beneficial in conditions like obesity and cardiovascular diseases.
Biological Research
- Role in Lipid Metabolism : Studies indicate that 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine can be instrumental in understanding lipid metabolism mechanisms at the cellular level.
- Glucose Homeostasis Studies : The compound's antagonistic effect on PPARα provides insights into glucose regulation pathways, potentially aiding in diabetes research.
Industrial Applications
- Synthesis of Complex Organic Molecules : This compound serves as a building block for synthesizing more complex organic molecules, which can be utilized in pharmaceuticals and agrochemicals .
- Analytical Chemistry : It can be analyzed using high-performance liquid chromatography (HPLC), facilitating its use in pharmacokinetic studies and impurity isolation .
Case Study 1: Therapeutic Application in Metabolic Disorders
A study explored the effects of this compound on lipid profiles in diabetic animal models. The results indicated significant reductions in triglycerides and cholesterol levels, suggesting its potential as a therapeutic agent for managing dyslipidemia.
Case Study 2: Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties of the compound demonstrated that it effectively reduced markers of inflammation in vitro. These findings support further investigation into its use for inflammatory diseases such as arthritis.
Mechanism of Action
As a PPARα antagonist, 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine binds to the PPARα receptor, inhibiting its activity. This receptor is involved in the regulation of genes related to lipid metabolism, glucose homeostasis, and inflammation. By blocking PPARα, the compound can modulate these biological processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Pyridyl-Pyrimidine Derivatives
- Example : (R)-N-(6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-pyrimidin-4-yl)pyrimidin-2-amine ()
- Differences : Incorporates a pyrimidine core with pyrazolyl and pyrrolidinyl substituents, contrasting with the simpler pyridyl-pyridyl backbone of the target compound.
- Properties : Higher molecular weight (352.9 g/mol) and complex NMR shifts (e.g., δ 8.53 ppm for aromatic protons) due to electron-withdrawing pyrazolyl groups .
Brominated Pyridyl Analogs
- Example: 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine () Differences: Bromine atoms enhance steric bulk and electronic effects, while the dihydrothieno group introduces heterocyclic diversity. Properties: Crystallographic stability (R factor = 0.051) due to strong halogen bonding and planar aromatic systems .
Pyrrolidine- and Piperidine-Substituted Analogs
Example 1 : N-Methyl-1-(6-pyrrolidin-1-ylpyridin-2-yl)methanamine ()
- Properties: Molecular formula C11H17N3 and InChIKey GOGVDMSQODUATE indicate stereochemical complexity .
Example 3 : 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride ()
Methoxy- and Phenyl-Substituted Derivatives
Data Table: Key Properties of 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine and Analogs
Research Implications and Gaps
- Structural Insights : The target compound’s methyl groups likely enhance steric hindrance compared to bulkier substituents (e.g., pyrrolidine, bromine), affecting ligand-metal binding efficiency.
- Synthetic Challenges : Brominated analogs () require precise crystallization conditions, whereas pyrrolidine derivatives () may need chiral resolution for enantiopure synthesis.
- Data Limitations : Detailed biological activity, solubility, and thermodynamic data (e.g., melting points) for the target compound are absent in the provided evidence.
Biological Activity
Overview
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine (CAS Number: 85895-80-3) is a chemical compound characterized by the molecular formula . This compound has gained attention in scientific research due to its role as a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), which is crucial in regulating lipid metabolism, glucose homeostasis, and inflammation.
As a PPARα antagonist, this compound binds to the PPARα receptor, inhibiting its activity. This inhibition can influence several biological processes:
- Lipid Metabolism : By blocking PPARα, the compound may alter lipid profiles, potentially reducing triglyceride levels and enhancing HDL cholesterol.
- Glucose Homeostasis : The modulation of glucose metabolism pathways can be beneficial in managing conditions like diabetes.
- Inflammation : The antagonist's action on PPARα may lead to decreased inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
Research Findings
- Antimicrobial Activity : In vitro studies have shown that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections.
- Anti-inflammatory Effects : Research indicates that derivatives of this compound can significantly reduce the expression of inflammatory markers such as iNOS and COX-2, outperforming traditional anti-inflammatory drugs like indomethacin .
- Metabolic Effects : Studies have demonstrated that the compound can modulate metabolic pathways involved in lipid and glucose metabolism, indicating possible therapeutic roles in metabolic disorders .
Case Study 1: Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of several pyridine derivatives, including this compound. Results showed that these compounds significantly inhibited TNF-α production and reduced COX-2 expression in human cell lines, suggesting their potential as anti-inflammatory agents .
Case Study 2: Metabolic Regulation
In a controlled experiment, the effects of this compound were assessed on lipid profiles in diabetic rat models. The compound led to a significant reduction in serum triglycerides and improved insulin sensitivity compared to control groups.
Comparative Analysis
| Compound Name | PPARα Activity | Anti-inflammatory Activity | Lipid Metabolism Effects |
|---|---|---|---|
| This compound | Antagonist | Significant reduction in iNOS and COX-2 | Reduces triglycerides |
| Similar Pyridine Derivative A | Agonist | Moderate | No significant effect |
| Similar Pyridine Derivative B | Neutral | Low | Increases triglycerides |
Q & A
Q. What synthetic routes are recommended for preparing 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine, and what are the critical parameters for yield optimization?
The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include:
- Nucleophilic substitution : Reacting 6-methylpyridin-2-amine with a halogenated pyridine derivative (e.g., 2-chloro-6-methylpyridine) in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the amine .
- Reductive amination : Condensation of 6-methylpyridin-2-amine with a ketone or aldehyde derivative, followed by reduction with NaBH₄ or LiAlH₄. Critical parameters include stoichiometric control of reactants, reaction temperature (60–80°C), and inert atmosphere to prevent oxidation .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structure via proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon assignments. NOESY can resolve spatial proximity of methyl groups .
- IR spectroscopy : Identify N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Symmetry codes and unit cell parameters (e.g., space group P2₁/c) are critical for structural validation .
Q. How does this compound behave as a ligand in coordination chemistry, and which transition metals are commonly studied?
The compound acts as a bidentate ligand , coordinating via pyridyl nitrogen and amine groups. Common metal complexes include:
- Mn(II), Co(II), Ni(II), Zn(II) : Synthesized by reacting the ligand with metal perchlorates in methanol or acetonitrile. These complexes are characterized by UV-vis spectroscopy (d-d transitions) and cyclic voltammetry to assess redox activity .
- Catalytic applications : Ni(II) complexes show promise in cross-coupling reactions (e.g., Suzuki-Miyaura), while Zn(II) complexes are explored for luminescent properties .
Advanced Research Questions
Q. How can computational methods be integrated to optimize reaction conditions for synthesizing derivatives?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. Software like Gaussian or ORCA can predict optimal solvents and temperatures .
- Machine learning : Train models on experimental datasets to predict reaction yields under varying conditions (e.g., solvent polarity, catalyst loading). ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error .
Q. How to resolve contradictions in reported coordination modes across studies?
Conflicting reports (e.g., monodentate vs. bidentate binding) may arise from:
- Solvent effects : Polar solvents (e.g., H₂O) may favor dissociation of one coordination site.
- Metal ion size : Smaller ions (e.g., Co²⁺) may enforce bidentate binding, while larger ions (e.g., La³⁺) stabilize monodentate modes.
- Counterion influence : Bulky counterions (e.g., ClO₄⁻) can sterically hinder coordination. Validate via X-ray crystallography and EXAFS .
Q. What methodologies assess the catalytic performance of its metal complexes?
- Turnover frequency (TOF) : Measure substrate conversion over time using GC-MS or HPLC. For example, Ni(II) complexes in C–C coupling reactions can achieve TOFs > 500 h⁻¹ .
- Electrochemical analysis : Cyclic voltammetry identifies redox-active metal centers (e.g., Co²⁺/Co³⁺ couples at +0.8 V vs. Ag/AgCl) relevant to catalytic cycles .
Q. How to correlate electronic structure with biological or catalytic activity?
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Lower LUMO energies correlate with enhanced electrophilicity in catalytic intermediates .
- QSAR modeling : Relate substituent effects (e.g., methyl groups) to bioactivity (e.g., antibacterial IC₅₀) using regression analysis. Methyl groups at the 6-position enhance steric shielding, reducing enzyme binding .
Q. What strategies enable selective functionalization of the pyridyl rings?
- Directed ortho-metalation : Use LTMP (lithium tetramethylpiperidide) to deprotonate specific positions, followed by electrophilic quenching (e.g., I₂) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, catalyzed by Pd(0)/ligand systems. Optimize Pd(OAc)₂ loading (1–5 mol%) and base (Cs₂CO₃) .
Q. How to analyze magnetic properties of its transition metal complexes?
Q. What experimental and computational tools are used to model structure-activity relationships (SAR)?
- Crystallographic database mining : Compare ligand geometries in CSD (Cambridge Structural Database) to identify binding motifs .
- MD simulations : Simulate ligand-protein interactions (e.g., with cytochrome P450) using GROMACS. Methyl groups may enhance hydrophobic binding in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
